Ammonium dodecyl sulfate
Overview
Description
Ammonium dodecyl sulfate, also known as ammonium lauryl sulfate, is an anionic surfactant with the chemical formula CH₃(CH₂)₁₀CH₂OSO₃NH₄. It consists of a nonpolar hydrocarbon chain and a polar sulfate end group, which gives it surfactant properties. This compound is commonly used in personal care products such as shampoos and body washes due to its ability to create foam and dissolve both polar and non-polar materials .
Mechanism of Action
Target of Action
Ammonium dodecyl sulfate, also known as ammonium lauryl sulfate, primarily targets the surface tension of water . It disrupts the hydrogen bonding in water, which is the primary contributor to the high surface tension of water .
Mode of Action
this compound operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .
Biochemical Pathways
The overall effect of these micelles in an aqueous environment is a reduction in the surface tension of the solution . This allows the solution to more readily penetrate various surfaces, including porous structures like cloth, fibers, and hair .
Pharmacokinetics
It’s known that the compound is soluble in water , and its molecular weight is 283.43 g/mol .
Result of Action
The result of this compound’s action is a more effective penetration or “wetting out” of various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates .
Biochemical Analysis
Biochemical Properties
Ammonium dodecyl sulfate plays a significant role in biochemical reactions, particularly in the solubilization of proteins and lipids. It interacts with enzymes, proteins, and other biomolecules primarily through its surfactant properties. The compound forms micelles in aqueous solutions, with the hydrophobic tails inward and the hydrophilic heads outward, allowing it to dissolve both polar and non-polar substances . This interaction disrupts the hydrogen bonding in water, facilitating the solubilization of membrane proteins and lipids .
Cellular Effects
This compound affects various types of cells and cellular processes. It can disrupt cell membranes, leading to increased permeability and potential cell lysis at higher concentrations . The compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and membrane integrity. For example, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can affect cellular functions and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through non-covalent binding interactions with proteins and other biomolecules. It binds to proteins, causing them to denature and lose their native conformation . This denaturation process is essential in techniques such as SDS-PAGE, where the compound is used to linearize proteins and impart a negative charge, allowing for their separation based on size . Additionally, this compound can disrupt lipid bilayers, leading to membrane destabilization and increased permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation or interactions with other substances in the solution . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, affecting cellular functions and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it may cause mild irritation, while higher doses can lead to significant toxicity and adverse effects . For instance, in fish, exposure to high concentrations of this compound can result in morphological changes in organs such as the kidney and spleen . These effects are dose-dependent and can be exacerbated by prolonged exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes involved in lipid biosynthesis and degradation, affecting metabolic flux and metabolite levels . The compound’s surfactant properties enable it to disrupt lipid membranes, influencing the distribution and metabolism of lipids within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its amphiphilic nature allows it to associate with both hydrophilic and hydrophobic molecules, facilitating its movement across cellular membranes. The compound can accumulate in specific cellular compartments, affecting its localization and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane and intracellular organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular locations. The compound’s presence in these compartments can affect its activity and interactions with other biomolecules, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with ammonia. The reaction can be represented as follows:
CH₃(CH₂)₁₀CH₂OH + SO₃ → CH₃(CH₂)₁₀CH₂OSO₃H
CH₃(CH₂)₁₀CH₂OSO₃H + NH₃ → CH₃(CH₂)₁₀CH₂OSO₃NH₄
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient contact between dodecyl alcohol and sulfur trioxide, followed by neutralization with ammonia water to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common for this compound due to its stable sulfate group.
Substitution: The sulfate group can be substituted in certain conditions, although this is not a typical reaction for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Rarely used due to the stability of the sulfate group.
Substitution Reagents: Specific conditions and reagents are required for substitution reactions.
Major Products:
Oxidation Products: Sulfate derivatives.
Substitution Products: Varied depending on the substituent introduced.
Scientific Research Applications
Ammonium dodecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Commonly used in protein purification techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to denature proteins and provide uniform charge.
Medicine: Utilized in formulations for topical applications due to its surfactant properties.
Industry: Employed in the production of personal care products, detergents, and cleaning agents.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Similar in structure but uses sodium instead of ammonium.
Potassium dodecyl sulfate: Uses potassium instead of ammonium, with similar surfactant properties.
Lithium dodecyl sulfate: Uses lithium instead of ammonium, with similar surfactant properties.
Uniqueness: Ammonium dodecyl sulfate is unique due to its specific use in personal care products where a milder surfactant is preferred. The ammonium ion provides a different set of properties compared to sodium or potassium ions, making it suitable for formulations that require a gentle yet effective surfactant .
Properties
IUPAC Name |
azanium;dodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJBAZGXNKLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S.H3N, C12H29NO4S | |
Record name | AMMONIUM LAURYL SULFATE | |
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Related CAS |
151-41-7 (Parent) | |
Record name | Ammonium lauryl sulfate | |
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DSSTOX Substance ID |
DTXSID2027462 | |
Record name | Ammonium dodecyl sulfate | |
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Molecular Weight |
283.43 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999), Liquid, Clear liquid; [HSDB] Light yellow liquid; [CAMEO] Commercial material is liquid; Pure material is light yellow solid; [CHEMINFO] Opaque yellow liquid (30% aqueous solution); [MSDSonline] | |
Record name | AMMONIUM LAURYL SULFATE | |
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Record name | Sulfuric acid, monododecyl ester, ammonium salt (1:1) | |
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Density |
1.03 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | AMMONIUM LAURYL SULFATE | |
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Color/Form |
Clear liquid | |
CAS No. |
2235-54-3, 68081-96-9 | |
Record name | AMMONIUM LAURYL SULFATE | |
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Record name | Ammonium lauryl sulfate | |
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Record name | Ammonium lauryl sulfate | |
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